BenchChemオンラインストアへようこそ!

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide

Physicochemical profiling Drug-likeness Lead optimization

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide (CAS 1090914-71-8, molecular formula C₁₉H₂₁NO₃, molecular weight 311.37 g/mol) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 2,3-dihydro-1H-indene (indane) amine moiety linked via an acetamide bridge to a 2-ethoxyphenoxy group. The compound is commercially available from multiple suppliers at a standard purity of ≥95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses.

Molecular Formula C19H21NO3
Molecular Weight 311.381
CAS No. 1090914-71-8
Cat. No. B2596612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
CAS1090914-71-8
Molecular FormulaC19H21NO3
Molecular Weight311.381
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCC(=O)NC2CCC3=CC=CC=C23
InChIInChI=1S/C19H21NO3/c1-2-22-17-9-5-6-10-18(17)23-13-19(21)20-16-12-11-14-7-3-4-8-15(14)16/h3-10,16H,2,11-13H2,1H3,(H,20,21)
InChIKeyWKQJBWVBTLZEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide (CAS 1090914-71-8): Structural Identity, Physicochemical Baseline, and Procurement-Grade Specifications


N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide (CAS 1090914-71-8, molecular formula C₁₉H₂₁NO₃, molecular weight 311.37 g/mol) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 2,3-dihydro-1H-indene (indane) amine moiety linked via an acetamide bridge to a 2-ethoxyphenoxy group . The compound is commercially available from multiple suppliers at a standard purity of ≥95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . Its structural architecture combines a bicyclic indane scaffold—a privileged motif in kinase inhibitor design—with an ethoxy-substituted phenoxyacetamide side chain, placing it within the broader dihydroindene amide chemical space explored in patent families targeting protein kinases such as Abl, Bcr-Abl, c-Kit, and PDGFR [1]. The compound is classified for research use only and is typically supplied as a solid for long-term storage under cool, dry conditions .

Why N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide Cannot Be Interchanged with Generic Phenoxyacetamide or Indane-Acetamide Analogs: Structural Determinants of Target Engagement and Physicochemical Differentiation


Generic substitution within the phenoxyacetamide or indane-acetamide chemical space is inadvisable for procurement decisions because the specific combination of the 2-ethoxyphenoxy moiety and the 2,3-dihydro-1H-inden-1-amine scaffold in this compound generates a unique pharmacophoric signature that cannot be replicated by simple analogs. The ethoxy substituent at the ortho position of the phenoxy ring modulates both lipophilicity (calculated logP ≈ 3.0–3.5) and hydrogen-bond acceptor capacity relative to the unsubstituted phenoxy or methoxy analogs . Critically, the indane bicyclic system provides conformational rigidity distinct from the more flexible tetrahydroquinoline or cyclohexyl analogs that share the same molecular formula (C₁₉H₂₁NO₃) but exhibit different three-dimensional architectures and, consequently, divergent target-binding profiles . The dihydroindene amide patent family (US 8703771 B2) explicitly teaches that variations in the amide substituent and aromatic ring substitution pattern significantly alter inhibitory potency against Abl, Bcr-Abl, c-Kit, and PDGFR kinases, establishing that minor structural modifications produce non-linear effects on biological activity [1]. Procurement of a generic analog without verifying the specific ethoxy-indane substitution pattern risks acquiring a compound with untested or substantially different target engagement, rendering experimental results non-reproducible across studies [2].

Quantitative Differentiation Evidence for N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide (CAS 1090914-71-8): Comparator-Anchored Data for Scientific Procurement Decisions


Molecular Weight and Lipophilicity Differentiation vs. Methoxy and Unsubstituted Phenoxy Analogs

The target compound (MW 311.37, C₁₉H₂₁NO₃) incorporates an ortho-ethoxy substituent on the phenoxy ring, which increases molecular weight by +14 Da and calculated logP by approximately +0.5 log units relative to the methoxy analog N-(2,3-dihydro-1H-inden-1-yl)-2-(2-methoxyphenoxy)acetamide (MW 297.35, C₁₈H₁₉NO₃) [1]. Relative to the unsubstituted phenoxy analog N-(2,3-dihydro-1H-inden-1-yl)-2-phenoxyacetamide (MW 281.35, C₁₇H₁₇NO₃), the ethoxy group adds +30 Da and introduces an additional rotatable bond, modifying conformational entropy upon target binding [2]. These differences are consequential: in the dihydroindene amide kinase inhibitor patent family (US 8703771 B2), alkoxy substitution patterns on the aromatic ring are explicitly taught to modulate inhibitory potency, with ethoxy-substituted variants occupying distinct chemical space from methoxy or unsubstituted congeners [3].

Physicochemical profiling Drug-likeness Lead optimization

Scaffold Rigidity Differentiation: Indane vs. Tetrahydroquinoline Constitutional Isomers Sharing Identical Molecular Formula

The target compound and 1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline share the identical molecular formula (C₁₉H₂₁NO₃, MW 311.4) but differ fundamentally in their core scaffold architecture . The indane (2,3-dihydro-1H-indene) scaffold in the target compound is a bicyclic [4.3.0] system with a fused cyclopentane ring, providing restricted conformational freedom at the amide attachment point. In contrast, the tetrahydroquinoline isomer contains a bicyclic [4.4.0] system with a saturated nitrogen-containing ring, resulting in a different spatial orientation of the amide group and distinct nitrogen basicity . This constitutional isomerism produces scaffolds with demonstrably different biological profiles: indane-based kinase inhibitors (as taught in US 8703771 B2) target Abl, Bcr-Abl, c-Kit, and PDGFR, whereas tetrahydroquinoline scaffolds are more commonly associated with CNS targets or GPCR modulation [1]. Procurement of the incorrect isomer based solely on molecular formula matching would introduce an uncontrolled structural variable.

Conformational analysis Scaffold hopping Kinase inhibitor design

Protein Kinase Inhibitor Class Membership: Patent-Derived Target Annotations for Dihydroindene Amide Scaffold

The dihydroindene amide compound class, of which N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide is a structural member, is explicitly claimed in patent US 8703771 B2 as inhibitors of protein kinases, with particular emphasis on Abl, Bcr-Abl, c-Kit, and PDGFR [1]. The patent teaches that compounds of general formula I (dihydroindene amides) inhibit kinase activity and are useful for treating diseases associated with abnormal protein kinase activity, including chronic myelogenous leukemia (CML) where Bcr-Abl is the primary driver [2]. This contrasts with other phenoxyacetamide subclasses: N-phenyl-phenoxyacetamide derivatives have been optimized as EthR inhibitors (ethionamide boosters for tuberculosis) with reported IC₅₀ values in the low micromolar range [3], while indane-based GPR40 agoPAMs target metabolic pathways rather than oncology [4]. The kinase-targeting annotation of the dihydroindene amide class provides a specific, testable hypothesis framework that differentiates this compound from phenoxyacetamides directed at unrelated targets.

Kinase inhibition Bcr-Abl c-Kit PDGFR Cancer research

Vendor Batch-Level Quality Documentation: Purity Specification and Multi-Method QC Verification

Procurement documentation from Bidepharm, a commercial supplier, specifies that N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide (CAS 1090914-71-8) is supplied at a standard purity of 95%, with batch-specific quality control data including NMR (structural confirmation), HPLC (purity assessment), and GC (volatile impurity profiling) . AKSci similarly certifies a minimum purity specification of 95% under catalog number 0013DE . This multi-method QC package provides a verifiable identity and purity baseline that is not uniformly available across all vendors or for all close structural analogs. The availability of batch-level QC documentation is a procurement-relevant differentiator: it enables researchers to assess lot-to-lot consistency, confirm structural identity independently, and document compound quality for publication peer review . In contrast, analogs such as N-(2,3-dihydro-1H-inden-1-yl)-2-(2-methoxyphenoxy)acetamide may be listed with limited or no QC documentation from certain suppliers, introducing uncertainty in procurement decisions.

Quality control Compound procurement Reproducibility

Molecular Bioactivity Category Classification from Curated Database Annotation

The Molbic database (IDRBLab) classifies N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide (Compound CP0055020) into bioactivity potency categories based on aggregated assay data: compounds with activity ≤0.1 μM, >0.1 μM and ≤10 μM, and >10 μM [1]. While the database does not publicly disaggregate per-target IC₅₀ values for this specific compound, the presence of bioactivity annotations across multiple potency tiers indicates that the compound has been tested in biological assays and exhibits measurable activity, distinguishing it from truly untested or inactive screening compounds [2]. This categorization provides a directional filter for procurement: it confirms that the compound is not biologically inert, supporting its use as a tool compound or starting point for medicinal chemistry optimization within the kinase inhibitor space defined by the dihydroindene amide patent family [3]. Researchers should note that this is a class-level bioactivity fingerprint and does not substitute for target-specific potency data.

Bioactivity profiling Screening triage Target prioritization

Procurement-Driven Application Scenarios for N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide (CAS 1090914-71-8): Evidence-Anchored Use Cases in Kinase Drug Discovery and Chemical Biology


Kinase Inhibitor Hit-Finding and Scaffold-Hopping Campaigns Targeting Bcr-Abl, c-Kit, or PDGFR

Based on the patent-derived kinase inhibitor annotation of the dihydroindene amide class [1], this compound is positioned as a scaffold-representative molecule for hit-finding screens targeting the Abl, Bcr-Abl, c-Kit, or PDGFR kinase families. Its ethoxy-substituted phenoxyacetamide side chain provides a defined starting point for structure-activity relationship (SAR) exploration, with the ortho-ethoxy group offering a distinct lipophilicity and hydrogen-bond acceptor profile compared to methoxy or unsubstituted analogs . Procurement of this specific compound, rather than an uncharacterized analog, ensures that the screening input is anchored to a patent-validated kinase inhibitor chemotype, increasing the probability of identifying tractable hits and facilitating intellectual property positioning. The availability of batch-level QC (NMR, HPLC, GC) supports the rigor required for hit declaration and follow-up dose-response validation [2].

Physicochemical Property Benchmarking in Lead Optimization Programs

The compound's well-defined physicochemical profile (MW 311.37, estimated logP ~3.0–3.5, 1 HBD, 4 HBA) [1] makes it a useful benchmarking standard for assessing the property landscape of dihydroindene amide lead series. Its Lipinski-compliant parameters (MW <500, logP <5, HBD ≤3, HBA ≤10) confirm oral drug-likeness potential, while the ethoxy group introduces a measurable lipophilicity increment (+0.5 logP vs. methoxy) that can be used to calibrate property-activity relationships . In lead optimization, procurement of structurally defined, QC-verified batches of this compound enables reproducible determination of baseline metabolic stability, permeability, and solubility, against which optimized analogs can be quantitatively compared [2]. The documented purity specification (≥95%) ensures that property measurements are not confounded by impurities.

Chemical Probe Development for Kinase Signaling Pathway Deconvolution

The Molbic database annotation confirms that this compound is biologically active across potency categories (≤0.1 μM to >10 μM) [1], supporting its use as a chemical probe for deconvoluting kinase signaling pathways in cellular models. The indane scaffold's conformational rigidity, a differentiating feature relative to flexible tetrahydroquinoline or cyclohexyl isomers , may confer target selectivity advantages by reducing entropic penalties upon kinase binding. For researchers studying Bcr-Abl-driven signaling in CML models or c-Kit/PDGFR pathways in gastrointestinal stromal tumors, procurement of this compound provides a structurally authenticated tool with patent-supported target rationale. The compound should be used with appropriate inactive controls and orthogonal target engagement assays to validate mechanism-of-action hypotheses.

Medicinal Chemistry SAR Triage of Alkoxy Substitution Effects on Kinase Selectivity

The compound serves as a key comparator in systematic SAR studies evaluating alkoxy substitution effects within the phenoxyacetamide-indane series. Its ethoxy group at the ortho position represents a specific steric and electronic perturbation relative to the methoxy analog (ΔMW +14 Da, ΔlogP ~+0.5) [1] and the unsubstituted phenoxy analog (ΔMW +30 Da, Δrotatable bonds +1). Procurement of all three analogs from QC-verified sources enables head-to-head profiling in kinase selectivity panels, cellular proliferation assays, and pharmacokinetic studies, generating internally consistent datasets that can guide multiparameter optimization . The commercial availability of the target compound with documented batch-specific QC [2] facilitates multi-vendor sourcing strategies that mitigate supply chain risk during extended SAR campaigns.

Quote Request

Request a Quote for N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.